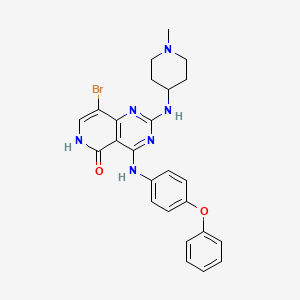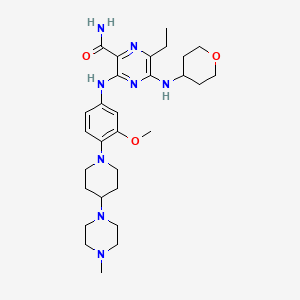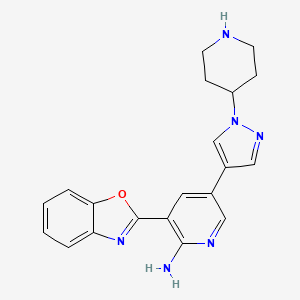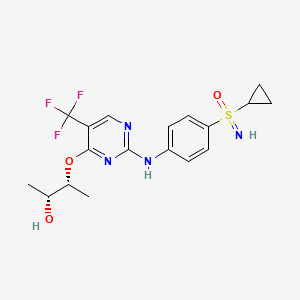
Roniciclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been investigated for its therapeutic potential in various cancers, including small cell lung carcinoma and neuroblastoma . Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition can arrest cell cycle progression, making Roniciclib a promising candidate for cancer treatment .
Preparation Methods
The synthesis of Roniciclib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Roniciclib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Roniciclib has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying cyclin-dependent kinase inhibition and its effects on cell cycle regulation.
Biology: It is used to investigate the role of cyclin-dependent kinases in cellular processes and their potential as therapeutic targets.
Medicine: this compound has shown promise in preclinical models of various cancers, including neuroblastoma and anaplastic thyroid cancer. .
Mechanism of Action
Roniciclib exerts its effects by inhibiting cyclin-dependent kinases, particularly CDK2 and CDK9. This inhibition leads to the arrest of cell cycle progression, particularly at the G2/M phase, and induces apoptosis in cancer cells. The prolonged residence time of this compound on CDK2 and CDK9 contributes to its sustained inhibitory effect on retinoblastoma protein phosphorylation, which is crucial for its antitumor efficacy .
Comparison with Similar Compounds
Roniciclib is compared with other cyclin-dependent kinase inhibitors such as:
Palbociclib: Selective for CDK4 and CDK6, used in the treatment of breast cancer.
Ribociclib: Similar to Palbociclib, also targets CDK4 and CDK6.
Abemaciclib: Another CDK4/6 inhibitor with a broader spectrum of activity.
Dinaciclib: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Voruciclib: Targets CDK9 and has shown potential in hematologic malignancies. This compound’s uniqueness lies in its kinetic selectivity for CDK2 and CDK9, which contributes to its prolonged inhibitory effects and potential therapeutic benefits
Properties
CAS No. |
1223498-69-8 |
|---|---|
Molecular Formula |
C18H21F3N4O3S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol |
InChI |
InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25) |
InChI Key |
UELYDGOOJPRWGF-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O |
Isomeric SMILES |
C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O |
Canonical SMILES |
CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY1000394; BAY1000394; BAY 1000394; Roniciclib. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)
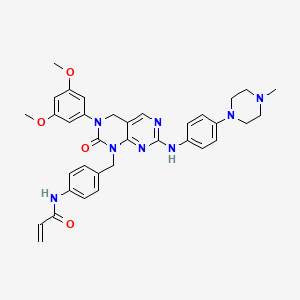
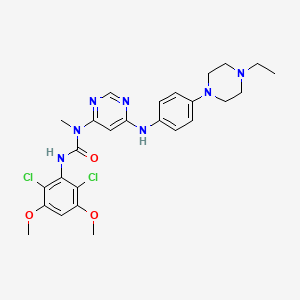
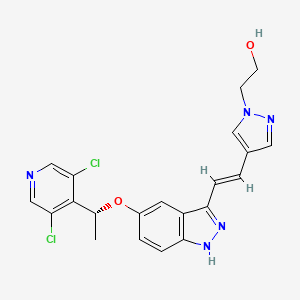
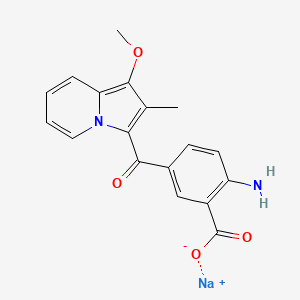
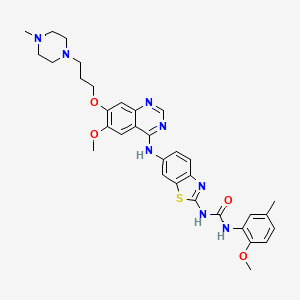

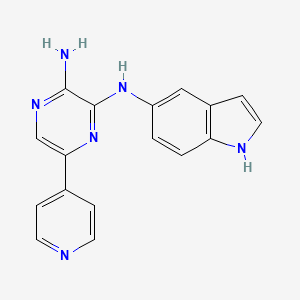
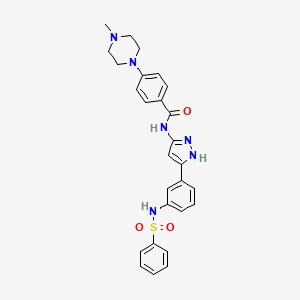
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)
